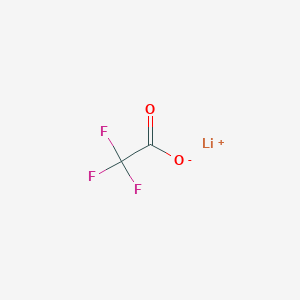![molecular formula C8H11ClFN5 B7768509 [N'-[N'-(2-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7768509.png)
[N'-[N'-(2-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[N’-[N’-(2-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride is a chemical compound that features a fluorophenyl group attached to a carbamimidoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [N’-[N’-(2-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride typically involves the reaction of 2-fluoroaniline with cyanamide under acidic conditions to form the intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process typically includes steps such as purification through recrystallization or chromatography to achieve the required quality for various applications.
Análisis De Reacciones Químicas
Types of Reactions
[N’-[N’-(2-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl carbamimidoyl derivatives, while substitution reactions can produce a variety of substituted fluorophenyl compounds.
Aplicaciones Científicas De Investigación
[N’-[N’-(2-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [N’-[N’-(2-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxamide, N-(2-fluorophenyl)-: Similar in structure but contains a thiophene ring instead of a carbamimidoyl group.
Cyclopentanecarboxamide, N-(2-fluorophenyl)-: Contains a cyclopentane ring, differing from the carbamimidoyl structure.
Uniqueness
[N’-[N’-(2-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride is unique due to its specific combination of a fluorophenyl group with a carbamimidoyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
[N'-[N'-(2-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN5.ClH/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQPLHJDRXWUON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N=C([NH3+])N)F.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N=C(N)N=C([NH3+])N)F.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide](/img/structure/B7768437.png)
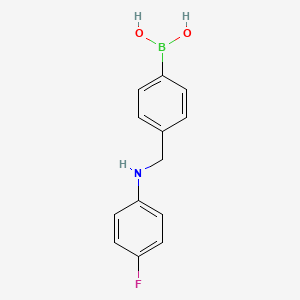
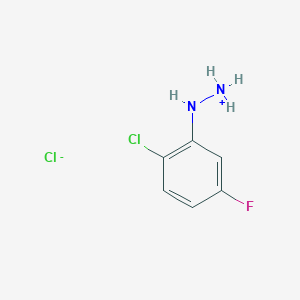
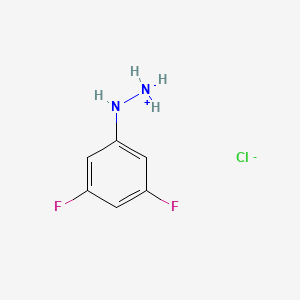
![[4-Fluoro-2-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768474.png)
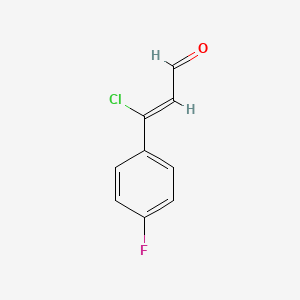
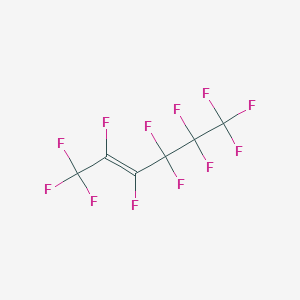
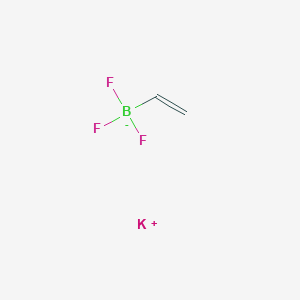
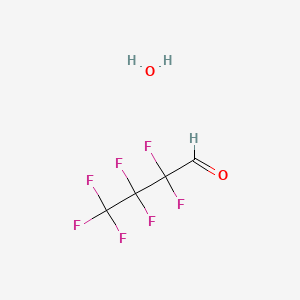

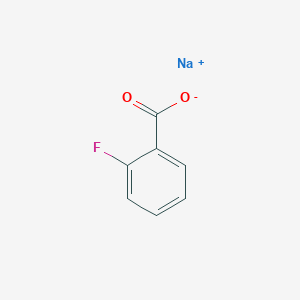
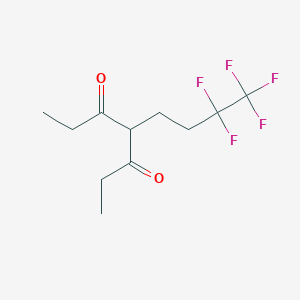
![(2R)-2-azaniumyl-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B7768534.png)
